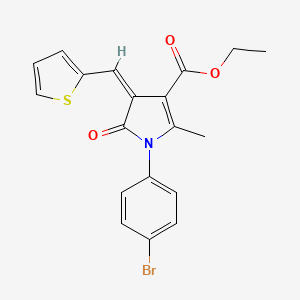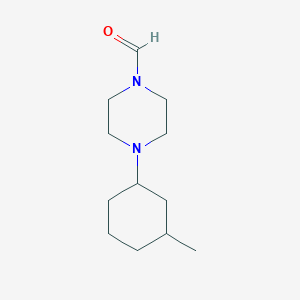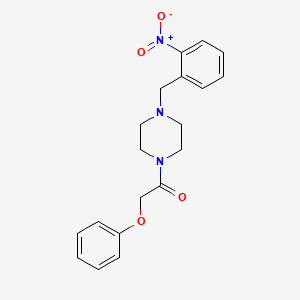![molecular formula C19H14N4O2 B5005647 5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PFI-3 and has been found to have a range of biochemical and physiological effects on various systems in the body.
Mécanisme D'action
The mechanism of action of PFI-3 involves the inhibition of the histone methyltransferase SETD7. This enzyme is responsible for the methylation of histone H3 at lysine 4, which is involved in the regulation of gene expression. PFI-3 binds to the active site of SETD7 and prevents the transfer of the methyl group to the histone substrate. This results in a decrease in the methylation of histone H3 and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
PFI-3 has been found to have a range of biochemical and physiological effects on various systems in the body. In addition to its effects on SETD7 and the GABA receptor, PFI-3 has also been shown to inhibit the activity of the protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. PFI-3 has also been found to have anti-inflammatory effects, where it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFI-3 is its specificity for SETD7, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of PFI-3 is its relatively low potency, which may require higher concentrations for effective inhibition. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on PFI-3. One area of interest is the development of more potent and selective inhibitors of SETD7, which may have greater therapeutic potential for diseases associated with dysregulated gene expression. Another area of interest is the investigation of PFI-3 in combination with other epigenetic modifiers, which may have synergistic effects on gene expression. Finally, the potential applications of PFI-3 in the field of neurobiology, particularly in the modulation of GABA receptor activity, warrant further investigation.
Méthodes De Synthèse
The synthesis method for PFI-3 involves a multi-step process that includes the use of various chemical reagents and solvents. The first step involves the reaction of 3-bromo-1H-pyrazole with 3-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst to form 3-(1H-pyrazol-3-yl)phenylboronic acid. This intermediate is then reacted with 3-chloropyridine in the presence of a base to form 5-(3-(1H-pyrazol-3-yl)phenyl)-3-pyridinyl-2-furanone. The final step involves the reaction of this intermediate with trifluoroacetic anhydride to form the trifluoroacetate salt of PFI-3.
Applications De Recherche Scientifique
PFI-3 has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of epigenetics, where PFI-3 has been shown to inhibit the activity of the histone methyltransferase SETD7. This enzyme is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and diabetes. PFI-3 has also been found to have potential applications in the field of neurobiology, where it has been shown to modulate the activity of the GABA receptor. This receptor is involved in the regulation of neuronal activity and has been implicated in various neurological disorders, including epilepsy and anxiety.
Propriétés
IUPAC Name |
5-[3-(1H-pyrazol-5-yl)phenyl]-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(22-15-5-2-9-20-12-15)18-7-6-17(25-18)14-4-1-3-13(11-14)16-8-10-21-23-16/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDRAUSVBDLGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-methyl-6-oxo-5-{[(1-phenylethyl)amino]carbonyl}-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5005568.png)
![N-[2-(phenylethynyl)phenyl]-4-propylbenzamide](/img/structure/B5005576.png)

![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005598.png)
![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5005609.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5005611.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5005616.png)

![2-(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5005622.png)
![3-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5005623.png)
![N~2~-(3-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005629.png)


![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)